1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
Description
Properties
Molecular Formula |
C26H29N3O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C26H29N3O4/c30-25(8-3-5-20-18-27-22-7-2-1-6-21(20)22)28-11-13-29(14-12-28)26(31)19-9-10-23-24(17-19)33-16-4-15-32-23/h1-2,6-7,9-10,17-18,27H,3-5,8,11-16H2 |
InChI Key |
UMOLCHLVXTZECD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)CCCC4=CNC5=CC=CC=C54)OC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diol Derivatives
The benzodioxepin ring is constructed via acid-catalyzed cyclization of 2,5-dihydroxybenzaldehyde derivatives. For example:
-
Starting Material : 2,5-Dihydroxybenzaldehyde.
-
Etherification : Treatment with 1,3-dibromopropane in the presence of K₂CO₃ yields the seven-membered dioxepin ring.
-
Oxidation : The aldehyde group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄, 60°C), achieving 78–85% yields.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | 1,3-Dibromopropane, K₂CO₃ | 80°C | 72% |
| 2 | KMnO₄, H₂SO₄ | 60°C | 85% |
Alternative Route via Friedel-Crafts Acylation
Aryl ketones are intermediates in some routes:
-
Friedel-Crafts Acylation : Reacting 1,5-benzodioxepin with acetyl chloride/AlCl₃ introduces a ketone group at position 7.
-
Oxidation : The ketone is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), yielding 68–74%.
Piperazine Functionalization
Piperazine serves as the central linker. Key steps include:
Amide Bond Formation
The benzodioxepin carboxylic acid is activated as an acid chloride (SOCl₂, reflux) and coupled to piperazine under Schotten-Baumann conditions:
-
Reagents : Benzodioxepin-7-carbonyl chloride, piperazine, NaOH (10%), CH₂Cl₂.
-
Yield : 89% after column chromatography (SiO₂, EtOAc/hexane).
Side Reaction Mitigation :
-
Excess piperazine (2.5 eq) prevents dialkylation.
-
Low temperature (0–5°C) minimizes hydrolysis.
N-Alkylation with 4-(1H-Indol-3-yl)Butan-1-one
The secondary amine of piperazine is alkylated using 4-(1H-indol-3-yl)butan-1-one. Two approaches are documented:
Nucleophilic Substitution
-
Reagents : K₂CO₃, DMF, 80°C.
-
Leaving Group : Bromide or tosylate at the butanone’s terminal position.
Synthesis of 4-(1H-Indol-3-yl)Butan-1-one
Friedel-Crafts Acylation of Indole
Indole undergoes acylation at position 3 using γ-chlorobutanoyl chloride/AlCl₃:
-
Acylation : Forms 3-(4-chlorobutanoyl)indole.
-
Hydrolysis : HCl/EtOH removes the chloride, yielding the ketone (81%).
Challenges :
-
Competing N-acylation is suppressed using bulky Lewis acids (e.g., FeCl₃).
-
Regioselectivity is ensured by electron-rich C3 position.
Grignard Addition to 3-Indolecarboxaldehyde
-
Grignard Reagent : CH₂CH₂MgBr reacts with 3-indolecarboxaldehyde.
-
Oxidation : PCC oxidizes the secondary alcohol to ketone (67%).
Convergent Coupling and Final Assembly
The final step combines the three fragments:
-
Piperazine Alkylation :
-
Reagents : 4-(1H-Indol-3-yl)butan-1-one, NaI, DMF, 70°C.
-
Monitoring : TLC (Rf = 0.45 in EtOAc/hexane 1:1).
-
-
Purification :
Overall Yield : 41% (four steps from benzodioxepin carboxylic acid).
Optimization Studies
Solvent Effects on Amide Coupling
| Solvent | Base | Yield |
|---|---|---|
| CH₂Cl₂ | Et₃N | 89% |
| THF | DIPEA | 76% |
| DMF | K₂CO₃ | 65% |
Polar aprotic solvents (DMF) reduce yields due to competitive hydrolysis.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, derivatives of indole and benzodioxepin have been evaluated for their antiproliferative effects against HeLa and MCF-7 cell lines, indicating that modifications to these frameworks can enhance activity .
Mechanisms of Action
The mechanisms by which these compounds exert their effects often involve the induction of apoptosis and cell cycle arrest. For example, related compounds have been observed to arrest cells in the G2/M phase and inhibit tubulin polymerization, which is crucial for mitotic processes . This suggests that the compound may act similarly, providing a pathway for further investigation into its anticancer properties.
Neuropharmacological Applications
CNS Activity
The piperazine moiety is known for its psychoactive properties, which may extend to this compound. Research into piperazine derivatives has shown potential as anxiolytics and antidepressants . The structural similarity to established psychoactive drugs indicates that this compound could also possess similar effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of specific functional groups influences its binding affinity and selectivity towards biological targets. Comparative studies with other indole-based compounds can provide insights into how modifications can enhance therapeutic profiles .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Synthesis and Evaluation of Indole Derivatives | Demonstrated significant antiproliferative activity against various cancer cell lines | Suggests potential as a lead compound for drug development |
| Neuropharmacological Screening of Piperazine Compounds | Identified several derivatives with notable CNS activity | Indicates potential for treating anxiety and depression |
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole and Piperazine Moieties
- 4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one (CAS 951953-26-7): Structural difference: Replaces the benzodioxepin group with a second indole (indol-2-ylcarbonyl). Synthesis challenges: Similar to the target compound, acylating piperazine with indole derivatives risks side reactions (e.g., bromination or intramolecular cyclization) .
Benzodiazepine/Benzodioxepin Derivatives
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives (): Structural difference: Substitutes benzodioxepin with a benzodioxole-pyrido-pyrimidinone core. Key features: Methyl or dimethyl groups on piperazine improve selectivity for CNS targets (e.g., dopamine D2 receptors) . Molecular weight range: ~400–450 g/mol, comparable to the target compound.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one ():
Piperazine-Linked Heterocycles
Comparative Data Table
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs suggest:
Biological Activity
The compound 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic molecule that integrates various structural motifs, including a benzodioxepin moiety and an indole derivative. This unique structure suggests potential pharmacological activities, particularly in the realm of neuropharmacology and antidepressant research. This article aims to delve into the biological activity of this compound, presenting data from recent studies, case analyses, and relevant findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- Structural Features :
- Benzodioxepin ring
- Indole moiety
- Piperazine linker
Table 1: Structural Overview
| Component | Description |
|---|---|
| Benzodioxepin | A fused ring system known for psychoactive properties |
| Indole | A bicyclic structure associated with various biological activities |
| Piperazine | A six-membered ring containing two nitrogen atoms, often used in pharmaceuticals |
Antidepressant Potential
Recent studies suggest that compounds featuring both indole and benzodioxepin structures may exhibit antidepressant activity . The interaction of these moieties with neurotransmitter systems, particularly serotonin and dopamine pathways, has been highlighted as a significant area of interest.
Case Study: Neurotransmitter Modulation
In a study evaluating the effects of similar compounds on neurotransmitter levels, it was found that derivatives containing the benzodioxepin structure could enhance serotonin reuptake inhibition. This mechanism is crucial for the treatment of depression and anxiety disorders.
Neuroprotective Effects
The compound's potential as a neuroprotective agent has also been investigated. The presence of the indole structure suggests possible interactions with neurotrophic factors, which are essential for neuronal survival and growth.
Research Findings
A study demonstrated that related compounds could activate NURR1 (nuclear receptor related 1), a transcription factor involved in the development and maintenance of dopaminergic neurons. This activation is particularly relevant for conditions such as Parkinson's disease.
Table 2: Summary of Biological Activities
| Activity | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | |
| Neuroprotective | Activation of NURR1 | |
| Antimicrobial | Inhibition of bacterial growth |
Pharmacokinetics and Drug Development
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown that compounds with similar structures exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Key Findings on ADME
- Absorption : High bioavailability due to lipophilicity.
- Metabolism : Primarily hepatic, involving cytochrome P450 enzymes.
- Excretion : Renal elimination predominates for metabolites.
Table 3: ADME Characteristics
| Parameter | Description |
|---|---|
| Bioavailability | High |
| Metabolism | Hepatic via CYP450 enzymes |
| Elimination | Primarily renal |
Q & A
Q. What synthetic strategies are recommended for constructing the piperazine-benzodioxepin-indole scaffold of this compound?
A modular approach is often employed:
- Step 1 : Synthesize the 3,4-dihydro-2H-1,5-benzodioxepin-7-carbonyl fragment via Friedel-Crafts acylation or coupling reactions involving benzodioxepin precursors and acyl chlorides .
- Step 2 : Functionalize the piperazine core. For example, 4-[4-(1H-indol-3-yl)butyl]piperazine derivatives can be prepared via alkylation of piperazine with 4-(1H-indol-3-yl)butyl halides, followed by purification using column chromatography .
- Step 3 : Couple the benzodioxepin carbonyl group to the piperazine nitrogen using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
Key validation : Monitor intermediates via H/C NMR and LC-MS to confirm regioselectivity and avoid N- vs. O-acylation side products.
Q. How can the purity and stability of this compound be assessed under experimental conditions?
- HPLC analysis : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) for baseline separation of impurities. Retention time and UV absorption (e.g., 254 nm) are critical for quantification .
- Accelerated stability studies : Store the compound at 40°C/75% relative humidity for 4 weeks and analyze degradation products via LC-MS. Hydrolysis of the amide bond or oxidation of the indole moiety are common degradation pathways .
Advanced Research Questions
Q. What methodologies are suitable for resolving contradictions in biological activity data across structural analogs?
- SAR studies : Synthesize analogs with systematic substitutions (e.g., replacing the benzodioxepin with a benzofuran or modifying the indole’s substituents) and compare their activity in standardized assays (e.g., receptor binding assays). Use ANOVA and post-hoc tests to identify statistically significant trends .
- Computational docking : Perform molecular dynamics simulations to evaluate binding modes in target proteins (e.g., serotonin receptors). Mismatches between predicted binding affinity and experimental IC values may indicate off-target effects or metabolite interference .
Q. How can the stereochemistry of the benzodioxepin-piperazine junction be confirmed?
- X-ray crystallography : Co-crystallize the compound with a resolving agent (e.g., trifluoroacetate) and analyze the crystal lattice to determine absolute configuration. For example, similar compounds have been resolved using orthorhombic P222 space groups .
- Vibrational circular dichroism (VCD) : Compare experimental and DFT-simulated VCD spectra to assign stereocenters in amorphous samples .
Q. What experimental designs are recommended for investigating metabolic pathways in vitro?
- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions at timed intervals (0, 15, 30, 60 min) and analyze metabolites via UPLC-QTOF-MS.
- Metabolite identification : Use MassHunter or similar software to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, hydroxylation at the benzodioxepin’s methylene group is a predicted hotspot .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental solubility data?
- Solubility parameter refinement : Recalculate Hansen solubility parameters (δ, δ, δ) using advanced COSMO-RS models that account for the compound’s amphiphilic nature (polar benzodioxepin vs. hydrophobic indole).
- Experimental validation : Perform shake-flask solubility tests in buffered solutions (pH 1.2–7.4) and compare with predicted values. Adjust force fields in simulations if systematic deviations (>10%) are observed .
Methodological Tables
Q. Table 1. Key Analytical Parameters for HPLC Purity Assessment
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm | |
| Mobile Phase | Methanol:Buffer (65:35, pH 4.6) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 254 nm | |
| Retention Time | ~12.3 min (adjust for column batch) |
Q. Table 2. Synthetic Intermediates for Analog Development
| Intermediate | Role | Key Reaction |
|---|---|---|
| 4-[4-(1H-Indol-3-yl)butyl]piperazine | Core scaffold | Alkylation of piperazine |
| 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbonyl chloride | Acyl donor | Thionyl chloride treatment |
| 1-(Chloroacetyl)piperazine | Functionalization precursor | N-Chloroacetylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
